

# Structural Elucidation & Stereochemical Identity[1][2]

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## Compound of Interest

Compound Name: 3-Methoxybutanoic acid

CAS No.: 10024-70-1

Cat. No.: B157699

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**3-Methoxybutanoic acid** is a

-alkoxy carboxylic acid serving as a critical chiral synthon in the synthesis of polyketide antibiotics,

-amino acids, and pheromones.[1] Its utility in drug development stems from the C3 chiral center, which allows for the introduction of stereodefined methoxy functionalities—a common bioisostere for hydroxyl groups to improve metabolic stability.

## Chemical Identity

Parameter	Data
IUPAC Name	3-Methoxybutanoic acid
CAS Number	10024-70-1 (Racemic) / 35453-06-4 ((R)-isomer)
Molecular Formula	
Molecular Weight	118.13 g/mol
SMILES	<chem>CC(CC(=O)O)OC</chem>
Boiling Point	115–116 °C @ 14 mmHg
pKa	~4.5 (Predicted)

## Stereochemistry

The molecule possesses a single stereocenter at the C3 position.<sup>[2][3]</sup>

- **(R)-3-Methoxybutanoic acid:** Often derived from the degradation of poly(3-hydroxybutyrate) (PHB) derivatives or asymmetric synthesis.<sup>[1][3]</sup>
- **(S)-3-Methoxybutanoic acid:** The enantiomer, accessible via kinetic resolution.<sup>[3][4]</sup>

## Synthetic Architecture: Chemical vs. Biocatalytic Routes

To ensure high enantiopurity—a non-negotiable requirement in modern drug development—researchers typically employ a hybrid approach: bulk chemical synthesis of the racemate followed by enzymatic kinetic resolution.<sup>[2][3]</sup>

### Pathway A: Chemical Synthesis (Michael Addition)

The industrial standard involves the acid-catalyzed Michael addition of methanol to crotonic acid.<sup>[3]</sup> This reaction is thermodynamically controlled.<sup>[2][3]</sup>

- Precursor: Crotonic Acid (trans-2-butenoic acid).<sup>[1][3]</sup>
- Reagent: Anhydrous Methanol (acts as both solvent and nucleophile).<sup>[2][3]</sup>
- Catalyst: Sulfuric Acid ( ) or solid acid catalysts (Amberlyst-15).<sup>[2][3]</sup>
- Mechanism: Protonation of the carbonyl oxygen activates the -carbon, facilitating nucleophilic attack by methanol.

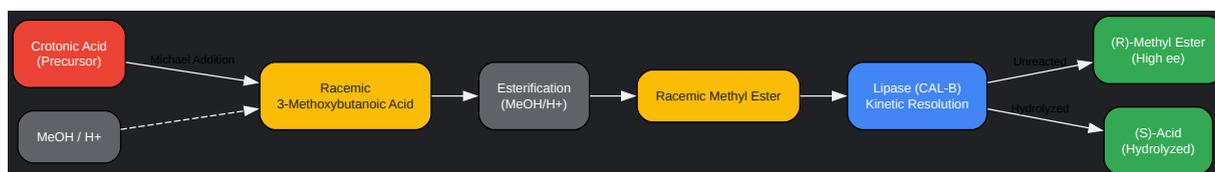
### Pathway B: Enzymatic Kinetic Resolution

For pharmaceutical applications requiring high ee (enantiomeric excess), lipase-catalyzed hydrolysis or transesterification is the gold standard.<sup>[3]</sup>

- Biocatalyst: *Candida antarctica* Lipase B (immobilized as Novozym 435).<sup>[2][3]</sup>

- Substrate: Methyl 3-methoxybutanoate (racemic).[2][3]
- Selectivity: The enzyme preferentially hydrolyzes the (S)-ester (or (R)-ester depending on solvent engineering), leaving the opposite enantiomer intact.

## Visualizing the Synthetic Logic



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Figure 1: Chemo-enzymatic workflow for synthesizing enantiopure **3-methoxybutanoic acid** derivatives.

## Experimental Protocols

### Protocol 3.1: Synthesis of Racemic 3-Methoxybutanoic Acid

Safety Note: Crotonic acid is corrosive.[2][3] Methanol is toxic.[2][3] Perform in a fume hood.

- Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
- Charging: Add Crotonic Acid (0.5 mol, 43.0 g) and Anhydrous Methanol (2.5 mol, 100 mL).
- Catalysis: Slowly add concentrated (2.0 mL) dropwise.
- Reaction: Heat to reflux (approx. 65–70 °C) for 24 hours.

- Causality: Extended reflux is required to push the equilibrium toward the product, as the reaction is reversible.
- Quench: Cool to room temperature. Neutralize with saturated solution until pH ~7.
- Workup: Evaporate excess methanol under reduced pressure. Acidify the aqueous residue with 1M HCl to pH 2.<sup>[2]</sup><sup>[3]</sup>
- Extraction: Extract with Dichloromethane ( mL). Dry combined organics over <sup>[2]</sup><sup>[3]</sup>.
- Purification: Distill under vacuum to obtain a colorless oil.

## Protocol 3.2: Analytical Validation (NMR)

The following spectral data confirms the structural integrity of the synthesized molecule.

Nucleus	Shift (ppm)	Multiplicity	Assignment	Causality/Logic
H	1.21	Doublet (Hz)	-CH	Coupling with adjacent methine proton.
H	2.55	Doublet of Doublets	-COOH	Diastereotopic protons adjacent to chiral center. [1][3]
H	3.38	Singlet		Characteristic methoxy signal; no adjacent protons.
H	3.75	Multiplet	-O	Deshielded by oxygen; splits into sextet.
C	19.2	-	Terminal	-
C	41.5	-	-Methylene	-
C	56.5	-	Methoxy	Diagnostic ether shift.[1][3]
C	74.8	-	-Methine	-
C	176.2	-	Carbonyl	Typical carboxylic acid range.[1][3]

## Pharmaceutical Utility & Applications

### Chiral Building Block for -Amino Acids

**3-Methoxybutanoic acid** is a direct precursor to

-amino acids via the Curtius Rearrangement or Arndt-Eistert Homologation.[1][3]

- Mechanism: The carboxylic acid is converted to an acyl azide, which rearranges to an isocyanate, and is subsequently hydrolyzed to the amine.
- Relevance:

-amino acids are key components in peptidomimetics (e.g., stabilizing peptide drugs against proteolytic degradation).[2][3]

## Bioisosteric Replacement

In medicinal chemistry, the methoxy group at the

-position serves as a lipophilic hydrogen bond acceptor.

- Metabolic Stability: Unlike a hydroxyl group (found in 3-hydroxybutanoic acid), the methoxy ether is resistant to oxidation by dehydrogenases, prolonging the half-life of the drug scaffold.

## References

- National Center for Biotechnology Information. (2023).[2][3] PubChem Compound Summary for CID 24803, **3-Methoxybutanoic acid**. Retrieved from [\[Link\]](#)
- Helal, M. et al. (2018).[2][3] Enzymatic Kinetic Resolution of Esters. MDPI Catalysts. (General methodology reference for CAL-B protocols).
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## Sources

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- [2. 3-Methoxybenzoic Acid | C8H8O3 | CID 11461 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. 3-Methoxybutanoic acid | C5H10O3 | CID 24803 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. mdpi.com \[mdpi.com\]](#)
- [To cite this document: BenchChem. \[Structural Elucidation & Stereochemical Identity\[1\]\[2\]\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b157699#3-methoxybutanoic-acid-structural-formula\]](#)

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